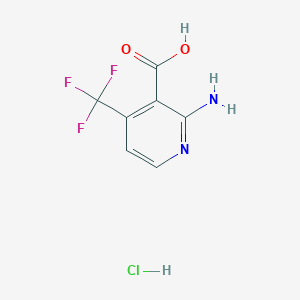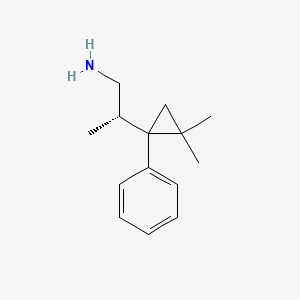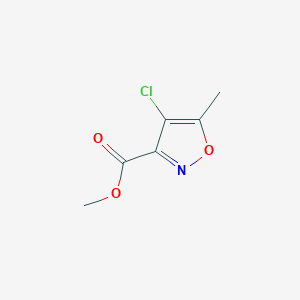
methyl 2-(2-(3-(4-((4-chlorophenethyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-(3-(4-((4-chlorophenethyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C34H29ClN4O6 and its molecular weight is 625.08. The purity is usually 95%.
BenchChem offers high-quality methyl 2-(2-(3-(4-((4-chlorophenethyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(2-(3-(4-((4-chlorophenethyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization in Antimicrobial Research
- Synthesis and Characterization of New Quinazolines as Potential Antimicrobial Agents : This study involved the synthesis of new quinazoline derivatives, evaluated for their antibacterial and antifungal activities. The research demonstrated the potential of these compounds in combating various microbial strains like Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007).
Development of Antitumor Agents
- Synthesis, Antitumor Activity and Molecular Docking Study of Some Novel 3-Benzyl-4(3H)Quinazolinone Analogues : This research focused on the synthesis of quinazolinone analogues, their evaluation for in vitro antitumor activity, and molecular docking studies. Some compounds exhibited significant antitumor activity, highlighting their potential in cancer treatment (Al-Suwaidan et al., 2016).
Investigations in Anticonvulsant Activities
- Synthesis, in Vivo and in Silico Anticonvulsant Activity Studies of New Derivatives of 2-(2,4-Dioxo-1,4-Dihydroquinazolin-3(2H)-yl)acetamide : This study explored the anticonvulsant properties of new quinazolinone derivatives. The compounds showed promise in treating convulsive syndrome in mice, suggesting their potential use as anticonvulsants (El Kayal et al., 2019).
Applications in Antimicrobial Synthesis
- Synthesis and Antimicrobial Activity of 2-[2-(2,6-Dichloro Phenyl)amino]benzyl-3-(5-Substituted Phenyl-4,5-Dihydro-1H-Pyrazol-3-yl-amino)-6,8-Dibromoquinazolin-4(3H)ones : This research synthesized a series of quinazolinone derivatives and evaluated their antibacterial and antifungal activities, demonstrating their potential in combating various microbial infections (Patel, Patel, & Barat, 2010).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 2-(2-(3-(4-((4-chlorophenethyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-((4-chlorophenethyl)carbamoyl)benzaldehyde, which is synthesized from 4-chlorobenzaldehyde and 4-chlorophenethylamine. The second intermediate is 2-(2-(3-(4-((4-chlorophenethyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoic acid, which is synthesized from 2-aminobenzoic acid and the first intermediate. The final product is then synthesized by coupling the second intermediate with methyl iodide and sodium hydride.", "Starting Materials": [ "4-chlorobenzaldehyde", "4-chlorophenethylamine", "2-aminobenzoic acid", "methyl iodide", "sodium hydride" ], "Reaction": [ "Synthesis of 4-((4-chlorophenethyl)carbamoyl)benzaldehyde:", "- 4-chlorobenzaldehyde is reacted with 4-chlorophenethylamine in the presence of acetic acid and acetic anhydride to form the imine intermediate.", "- The imine intermediate is then reduced with sodium borohydride to form 4-((4-chlorophenethyl)carbamoyl)benzaldehyde.", "Synthesis of 2-(2-(3-(4-((4-chlorophenethyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoic acid:", "- 4-((4-chlorophenethyl)carbamoyl)benzaldehyde is reacted with 2-aminobenzoic acid in the presence of acetic anhydride and pyridine to form the amide intermediate.", "- The amide intermediate is then reacted with 2,4-dioxo-3,4-dihydroquinazoline in the presence of acetic anhydride and pyridine to form the second intermediate, 2-(2-(3-(4-((4-chlorophenethyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoic acid.", "Synthesis of methyl 2-(2-(3-(4-((4-chlorophenethyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate:", "- The second intermediate is reacted with methyl iodide and sodium hydride in the presence of DMF to form the final product, methyl 2-(2-(3-(4-((4-chlorophenethyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate." ] } | |
Número CAS |
899908-94-2 |
Nombre del producto |
methyl 2-(2-(3-(4-((4-chlorophenethyl)carbamoyl)benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate |
Fórmula molecular |
C34H29ClN4O6 |
Peso molecular |
625.08 |
Nombre IUPAC |
methyl 2-[[2-[3-[[4-[2-(4-chlorophenyl)ethylcarbamoyl]phenyl]methyl]-2,4-dioxoquinazolin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C34H29ClN4O6/c1-45-33(43)26-6-2-4-8-28(26)37-30(40)21-38-29-9-5-3-7-27(29)32(42)39(34(38)44)20-23-10-14-24(15-11-23)31(41)36-19-18-22-12-16-25(35)17-13-22/h2-17H,18-21H2,1H3,(H,36,41)(H,37,40) |
Clave InChI |
GWPJMHVNKLGKOP-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCCC5=CC=C(C=C5)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2418311.png)
![3-amino-4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2418312.png)
![tert-Butyl 1-[(tetrahydro-2H-pyran-4-ylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2418313.png)



![5-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2418322.png)

![3-(4-Fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2418325.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide](/img/structure/B2418330.png)
![2-Chloro-N-[2-(hydroxymethyl)-3-[2-(trifluoromethoxy)phenyl]propyl]propanamide](/img/structure/B2418331.png)
![6-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2418332.png)
![2-(2-fluorophenoxy)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2418334.png)